![molecular formula C16H23NO2 B5369187 1-[(4-methylphenoxy)acetyl]azocane](/img/structure/B5369187.png)
1-[(4-methylphenoxy)acetyl]azocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenoxy)acetyl]azocane, also known as MPAC, is a chemical compound that has been studied for its potential use in scientific research. MPAC is a member of the azocane family and is a derivative of phenoxyacetic acid. It has been found to have interesting properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of 1-[(4-methylphenoxy)acetyl]azocane is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This makes it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-methylphenoxy)acetyl]azocane is that it is relatively easy to synthesize, which makes it a cost-effective option for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of 1-[(4-methylphenoxy)acetyl]azocane. For example, further research could be done to better understand its mechanism of action and to identify potential drug targets. Additionally, the development of new synthetic methods for this compound could help to improve its availability and reduce its cost. Finally, more research could be done to explore the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 1-[(4-methylphenoxy)acetyl]azocane can be achieved through a multistep process that involves the reaction of phenoxyacetic acid with methyl iodide, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The resulting product is this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenoxy)acetyl]azocane has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs. This compound has been found to have activity against a number of different types of cancer cells, and has been shown to be effective in inhibiting the growth of these cells in vitro.
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-14-7-9-15(10-8-14)19-13-16(18)17-11-5-3-2-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMDAGDLMMHXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)
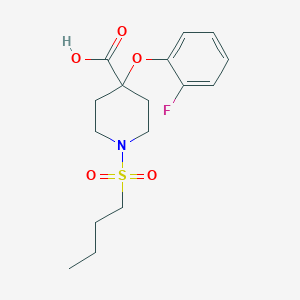
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)
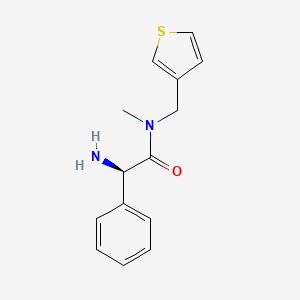
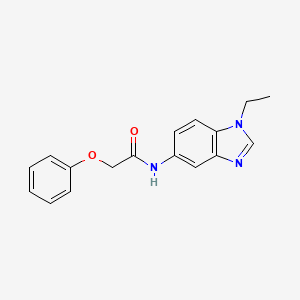
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)

![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
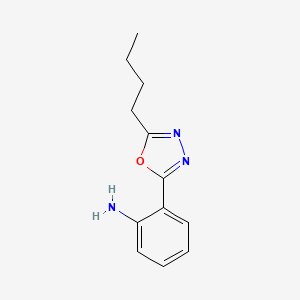
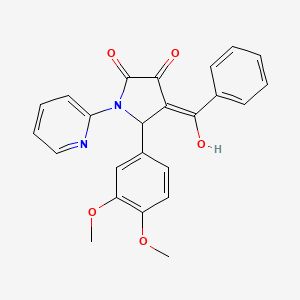
![3-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)